Cas no 2171413-55-9 ((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid)

(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid
- 2171413-55-9
- EN300-1472577
- (3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid
-
- インチ: 1S/C26H32N2O6/c1-3-8-17(13-25(30)31)28-24(29)14-18(33-2)15-27-26(32)34-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,17-18,23H,3,8,13-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/t17-,18?/m1/s1
- InChIKey: HZCYIAYYUMCJNI-QNSVNVJESA-N
- SMILES: O(C(NCC(CC(N[C@@H](CC(=O)O)CCC)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 468.22603674g/mol
- 同位素质量: 468.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 13
- 複雑さ: 664
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 114Ų
(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1472577-250mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |
2171413-55-9 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1472577-2500mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |
2171413-55-9 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1472577-10000mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |
2171413-55-9 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1472577-1000mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |
2171413-55-9 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1472577-50mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |
2171413-55-9 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1472577-500mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |
2171413-55-9 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1472577-1.0g |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |
2171413-55-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1472577-100mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |
2171413-55-9 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1472577-5000mg |
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]hexanoic acid |
2171413-55-9 | 5000mg |
$9769.0 | 2023-09-29 |
(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid 関連文献
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acidに関する追加情報
Research Briefing on (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid (CAS: 2171413-55-9)
In recent years, the compound (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid (CAS: 2171413-55-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, peptide synthesis, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the methoxybutanamidohexanoic acid moiety makes it a versatile intermediate in the synthesis of complex bioactive molecules.
Recent studies have focused on the role of this compound in solid-phase peptide synthesis (SPPS), where it serves as a key building block for the introduction of modified amino acids. The Fmoc group is particularly valuable due to its stability under basic conditions and ease of removal under mild conditions, making it ideal for the stepwise assembly of peptides. Researchers have reported improved yields and purity when incorporating (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid into peptide chains, highlighting its utility in the production of therapeutic peptides.
In addition to its applications in peptide synthesis, this compound has been investigated for its potential as a prodrug or a targeting moiety in drug delivery systems. The methoxybutanamidohexanoic acid segment may enhance the solubility and bioavailability of hydrophobic drugs, while the Fmoc group can be leveraged for conjugation with targeting ligands. Preliminary in vitro studies have demonstrated promising results, with enhanced cellular uptake and reduced off-target effects observed in model systems.
Further research has explored the mechanistic aspects of this compound's interactions with biological targets. Molecular docking and dynamics simulations have revealed favorable binding affinities for certain enzymes and receptors, suggesting its potential as a scaffold for the development of enzyme inhibitors or receptor modulators. These findings are supported by experimental data, including kinetic assays and binding studies, which validate the computational predictions.
Despite these advancements, challenges remain in optimizing the synthesis and scalability of (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid for industrial applications. Current efforts are directed toward developing more efficient synthetic routes and improving the stability of the compound under various conditions. Collaborative initiatives between academia and industry are expected to accelerate progress in this area, paving the way for its broader adoption in pharmaceutical development.
In conclusion, (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid represents a promising candidate for multiple applications in chemical biology and drug discovery. Its unique structural properties and demonstrated efficacy in peptide synthesis and drug delivery underscore its potential as a valuable tool for researchers. Continued investigation into its mechanisms and optimization of its synthesis will be critical for unlocking its full therapeutic potential.
2171413-55-9 ((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidohexanoic acid) Related Products
- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)
- 2229537-88-4(tert-butyl N-2-amino-1-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethylcarbamate)
- 1203590-03-7(Pseudoginsenoside PPT(E).)
- 2248305-38-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate)
- 1334006-94-8(3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)
- 1930-89-8(1-isocyano-4-methoxy-2-methylbenzene)
- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)
- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)
- 1428374-96-2(1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide)
- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)




